2-Benzylidene-3-oxobutanenitrile 2-Benzylidene-3-oxobutanenitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14241194
InChI: InChI=1S/C11H9NO/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-7H,1H3
SMILES:
Molecular Formula: C11H9NO
Molecular Weight: 171.19 g/mol

2-Benzylidene-3-oxobutanenitrile

CAS No.:

Cat. No.: VC14241194

Molecular Formula: C11H9NO

Molecular Weight: 171.19 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylidene-3-oxobutanenitrile -

Specification

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
IUPAC Name 2-benzylidene-3-oxobutanenitrile
Standard InChI InChI=1S/C11H9NO/c1-9(13)11(8-12)7-10-5-3-2-4-6-10/h2-7H,1H3
Standard InChI Key NDNOMPCENZPULQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(=CC1=CC=CC=C1)C#N

Introduction

Synthesis of 2-Benzylidene-3-oxobutanenitrile

Knoevenagel Condensation

The most common synthesis involves a Knoevenagel condensation between 3-oxobutanenitrile (1) and aromatic aldehydes. 3-Oxobutanenitrile is prepared via acid hydrolysis of β-aminocrotononitrile . The reaction proceeds in ethylene glycol under catalytic conditions, often using p-toluenesulfonic acid (PTSA) to afford yields exceeding 75% . For example, benzaldehyde reacts with 1 to yield 2-benzylidene-3-oxobutanenitrile (2) as a pale yellow solid .

Optimized Conditions:

  • Solvent: Ethylene glycol or ethanol .

  • Catalyst: PTSA or proline (for asymmetric induction) .

  • Temperature: 80–95°C .

  • Time: 2–6 hours .

Alternative Methods

A patent (US4728743A) describes the condensation of carboxylic acid esters (e.g., ethyl benzoate) with nitriles (e.g., acetonitrile) using sodium hydride (NaH) in toluene . This method avoids hydrolysis side reactions and achieves isolations yields of 85–90% . For instance, reacting ethyl benzoate with acetonitrile at 85°C produces the sodium salt of 3-cyano-2-butanone, which is acidified to yield the free nitrile .

Structural Characterization

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~2,200 cm1^{-1} (C≡N stretch) and ~1,680 cm1^{-1} (C=O stretch) .

  • 1^1H NMR (CDCl3_3): δ 7.38–7.69 ppm (aromatic protons), δ 4.0 ppm (CH2_2-CN), and δ 2.1 ppm (COCH3_3) .

  • MS: Molecular ion peak at m/z 171.19 (M+^+) .

Crystallography

Single-crystal X-ray diffraction (SC-XRD) of derivatives (e.g., 4f) confirms the planar geometry of the benzylidene moiety and the s-cis conformation of the enone system . The dihedral angle between the aryl ring and the chromenequinoline core is ~15°, indicating partial conjugation .

Chemical Reactivity

Diels-Alder Reactions

2-Benzylidene-3-oxobutanenitrile acts as a dienophile in [4+2] cycloadditions. DFT studies (B3LYP/6-31G(d)) with 2-methyl-1,3-butadiene reveal a polar, normal electron-demand mechanism . The reaction exhibits endo selectivity (ΔG^\ddagger ≈ 18 kcal/mol) and forms bicyclic adducts with >90% regioselectivity .

Example:

2-Benzylidene-3-oxobutanenitrile+2-methyl-1,3-butadiene80°CBicyclic nitrile[2][6]\text{2-Benzylidene-3-oxobutanenitrile} + \text{2-methyl-1,3-butadiene} \xrightarrow{\text{80°C}} \text{Bicyclic nitrile} \quad[2][6]

Friedländer Annulation

Under acidic conditions, the compound condenses with 1,3-cyclohexanedione to form chromeno[2,3-b]quinoline-1,10-diones, which are bioactive heterocycles . PTSA catalysis in ethylene glycol yields fused tetracyclic products in 70–85% yields .

Nucleophilic Additions

The α,β-unsaturated system undergoes Michael additions with amines and thiols. For example, reaction with ammonium benzyl dithiocarbamate yields 4-aryl-2-iminothietane-3-carbonitriles, potent antimicrobial agents .

Applications

Medicinal Chemistry

Derivatives of 2-benzylidene-3-oxobutanenitrile exhibit broad-spectrum antibacterial activity. Seven analogs showed MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii . Toxicity assays in human embryonic kidney cells (HEK293) confirmed low cytotoxicity (IC50_{50} > 50 µM) .

Structure-Activity Relationship (SAR):

  • Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzylidene ring enhance potency .

  • Bulky substituents (e.g., 2-naphthyl) reduce membrane permeability .

Heterocyclic Synthesis

The compound serves as a building block for:

  • Pyrimidines: Reaction with NCN-binucleophiles (e.g., guanidine) yields 2-aminopyrimidine-5-carbonitriles .

  • Thietanes: Cyclization with dithiocarbamates forms 4-aryl-2-iminothietanes .

  • Pyranoquinolines: Friedländer annulation with resorcinol derivatives generates antitumor agents .

MethodCatalystSolventYield (%)Reference
KnoevenagelPTSAEthylene glycol75–85
Ester-Nitrile CouplingNaHToluene85–90
Proline-CatalyzedL-ProlineEthanol60–70

Table 2: Antibacterial Activity of Derivatives

DerivativeMIC vs MRSA (µg/mL)MIC vs A. baumannii (µg/mL)
4-Nitrobenzylidene24
4-Trifluoromethyl48
2-Hydroxybenzylidene816

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